molecular formula C6H7NO2S B594360 3-(Thiazole-2-yl)-oxetan-3-ol CAS No. 1272412-63-1

3-(Thiazole-2-yl)-oxetan-3-ol

Cat. No.: B594360
CAS No.: 1272412-63-1
M. Wt: 157.19 g/mol
InChI Key: DNJOGYIBYIJGCC-UHFFFAOYSA-N
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Description

3-(Thiazole-2-yl)-oxetan-3-ol is a heterocyclic compound that contains both a thiazole ring and an oxetane ring Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom Oxetane is a four-membered ring with three carbon atoms and one oxygen atom

Scientific Research Applications

3-(Thiazole-2-yl)-oxetan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

Safety and Hazards

Safety and hazards of thiazole derivatives can vary depending on the specific compound. For example, some thiazole compounds may cause respiratory irritation .

Future Directions

Thiazole derivatives have attracted a great deal of interest due to their wide applications in the field of pharmaceuticals. They display a wide range of biological activities and have potential for further exploration and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazole-2-yl)-oxetan-3-ol typically involves the formation of the thiazole ring followed by the introduction of the oxetane ring. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. The oxetane ring can then be introduced through a cyclization reaction involving an appropriate diol and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are suitable for large-scale production are often employed to improve yields and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazole-2-yl)-oxetan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share the thiazole ring structure.

    Oxetane Derivatives: Compounds like oxetane, oxetan-2-one, and oxetan-3-one share the oxetane ring structure.

Uniqueness

3-(Thiazole-2-yl)-oxetan-3-ol is unique due to the combination of both thiazole and oxetane rings in a single molecule

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(Thiazole-2-yl)-oxetan-3-ol can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-Amino-thiazole", "Ethyl bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium borohydride", "Acetic acid", "Hydrogen peroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Ethylation of 2-Amino-thiazole with Ethyl bromoacetate in the presence of Sodium hydroxide to form Ethyl 2-(Thiazole-2-yl)acetate.", "Step 2: Hydrolysis of Ethyl 2-(Thiazole-2-yl)acetate with Hydrochloric acid to form 2-(Thiazole-2-yl)acetic acid.", "Step 3: Cyclization of 2-(Thiazole-2-yl)acetic acid with Sodium bicarbonate to form 3-(Thiazole-2-yl)oxetan-3-ol.", "Step 4: Reduction of 3-(Thiazole-2-yl)oxetan-3-ol with Sodium borohydride in the presence of Acetic acid to form 3-(Thiazole-2-yl)oxetan-3-ol diol.", "Step 5: Oxidation of 3-(Thiazole-2-yl)oxetan-3-ol diol with Hydrogen peroxide in the presence of Acetic acid to form 3-(Thiazole-2-yl)-oxetan-3-ol.", "Step 6: Purification of 3-(Thiazole-2-yl)-oxetan-3-ol by recrystallization from a mixture of Sodium chloride and Water." ] }

CAS No.

1272412-63-1

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

2-(1,3-thiazol-2-yl)oxetan-3-ol

InChI

InChI=1S/C6H7NO2S/c8-4-3-9-5(4)6-7-1-2-10-6/h1-2,4-5,8H,3H2

InChI Key

DNJOGYIBYIJGCC-UHFFFAOYSA-N

SMILES

C1C(CO1)(C2=NC=CS2)O

Canonical SMILES

C1C(C(O1)C2=NC=CS2)O

Origin of Product

United States

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